molecular formula C4H2F9N B14445611 Nonafluorobutan-1-amine CAS No. 74753-16-5

Nonafluorobutan-1-amine

Cat. No.: B14445611
CAS No.: 74753-16-5
M. Wt: 235.05 g/mol
InChI Key: AMJFYZGCLLOKLZ-UHFFFAOYSA-N
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Description

Nonafluorobutan-1-amine is a fluorinated organic compound with the chemical formula C4H4F9N. It is a member of the class of perfluoroalkylamines, which are characterized by the presence of a fully fluorinated carbon chain attached to an amine group. This compound is known for its unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonafluorobutan-1-amine can be synthesized through several methods. One common approach involves the reaction of nonafluorobutanesulfonyl fluoride with ammonia or an amine under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound often involves large-scale electrochemical fluorination processes followed by amination reactions. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications.

Chemical Reactions Analysis

Types of Reactions

Nonafluorobutan-1-amine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles.

    Oxidation and Reduction: While the fluorinated carbon chain is highly resistant to oxidation, the amine group can undergo oxidation and reduction reactions under specific conditions.

    Acid-Base Reactions: As a weak base, this compound can react with acids to form ammonium salts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and sulfonyl chlorides are commonly used in nucleophilic substitution reactions with this compound.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the amine group.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the amine group to form primary amines.

Major Products Formed

    Nucleophilic Substitution: The major products are typically alkylated or sulfonylated amines.

    Oxidation: Oxidation of the amine group can yield nitroso or nitro compounds.

    Reduction: Reduction of the amine group results in primary amines.

Scientific Research Applications

Nonafluorobutan-1-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of nonafluorobutan-1-amine is primarily related to its interaction with biological molecules and its chemical reactivity. The fluorinated carbon chain imparts unique properties such as increased lipophilicity and resistance to metabolic degradation. The amine group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

Nonafluorobutan-1-amine can be compared with other similar compounds, such as:

Properties

CAS No.

74753-16-5

Molecular Formula

C4H2F9N

Molecular Weight

235.05 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluorobutan-1-amine

InChI

InChI=1S/C4H2F9N/c5-1(6,3(9,10)11)2(7,8)4(12,13)14/h14H2

InChI Key

AMJFYZGCLLOKLZ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)F)(F)F)(C(N)(F)F)(F)F

Origin of Product

United States

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